molecular formula C13H9Cl2N3O3 B2602304 1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea CAS No. 680212-53-7

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea

Cat. No.: B2602304
CAS No.: 680212-53-7
M. Wt: 326.13
InChI Key: CFVUUXWNWGXXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 2-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(4-Amino-3-chlorophenyl)-3-(2-chlorophenyl)urea.

    Substitution: Various substituted ureas depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-chlorophenyl)urea: Lacks the nitro group, which may affect its reactivity and applications.

    1-(4-Nitrophenyl)-3-(2-chlorophenyl)urea: Lacks the chlorine atom on the 4-position of the phenyl ring.

    1-(4-Chloro-3-nitrophenyl)-3-phenylurea: Lacks the chlorine atom on the 2-position of the phenyl ring.

Uniqueness

1-(4-Chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea is unique due to the presence of both chlorine and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3/c14-9-3-1-2-4-11(9)17-13(19)16-8-5-6-10(15)12(7-8)18(20)21/h1-7H,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUUXWNWGXXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.